molecular formula C22H16BrN3O4 B2991723 6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 921528-70-3

6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2991723
CAS No.: 921528-70-3
M. Wt: 466.291
InChI Key: OULNAZSZMNHWAM-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic compound with a distinct chemical structure that combines bromine, pyridazine, and chromene moieties

Scientific Research Applications

In Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.

In Biology:

  • Investigated for its potential bioactivity, particularly in binding assays with enzymes or receptors.

In Medicine:

In Industry:

  • Could be explored for use in the manufacturing of dyes, pigments, or polymer additives.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: The compound can be synthesized through a multi-step reaction. Starting with 2H-chromene-3-carboxylic acid, bromination occurs in the presence of a brominating agent such as bromine or N-bromosuccinimide.

  • Intermediate Formation: The intermediate is then reacted with 3-phenylpyridazine-6-one in the presence of a coupling agent like carbodiimide to form the amide bond, producing the final product.

Industrial Production Methods: For large-scale production, optimized reaction conditions including temperature control, solvent selection, and purification steps such as recrystallization or chromatography are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, which may involve the chromene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Reduction of the compound may be less common but can be facilitated using reagents like lithium aluminium hydride.

  • Substitution: Due to the presence of bromine, it can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation with potassium permanganate in acidic or neutral conditions.

  • Reduction using lithium aluminium hydride in an anhydrous solvent.

  • Nucleophilic substitution reactions using nucleophiles like thiolates or amines under anhydrous conditions.

Major Products Formed:

  • Oxidation products may include ketones or carboxylic acids.

  • Reduction products may be alcohols.

  • Substitution reactions yield various substituted derivatives depending on the nucleophile.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism of action would depend on the specific bioactivity of the compound. For example, if it were to exhibit enzyme inhibition, the bromine could form covalent bonds with the enzyme's active site. Alternatively, it might interact with receptors through hydrogen bonding or hydrophobic interactions involving the chromene and pyridazine moieties.

Comparison with Similar Compounds

  • 6-bromo-2H-chromene-3-carboxamide: Similar but lacking the pyridazine moiety.

  • 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide: Similar structure but without bromine, affecting reactivity and bioactivity.

  • 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives: These compounds share the pyridazine core but differ in peripheral groups, influencing their properties and applications.

Properties

IUPAC Name

6-bromo-2-oxo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4/c23-16-6-8-19-15(12-16)13-17(22(29)30-19)21(28)24-10-11-26-20(27)9-7-18(25-26)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULNAZSZMNHWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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